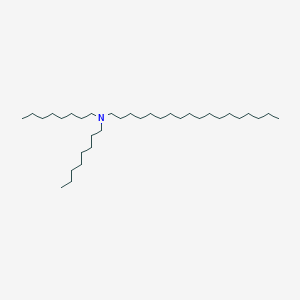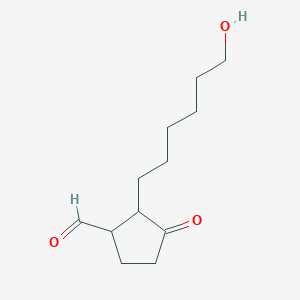
2-(6-Hydroxyhexyl)-3-oxocyclopentane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Hydroxyhexyl)-3-oxocyclopentane-1-carbaldehyde is an organic compound with a unique structure that includes a cyclopentane ring, a hydroxyhexyl side chain, and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydroxyhexyl)-3-oxocyclopentane-1-carbaldehyde typically involves the reaction of 1,6-hexanediol with cyclopentanone under specific conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and involves heating the mixture to around 105-110°C . The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the desired aldehyde.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of continuous flow reactors allows for better control over reaction conditions and can lead to more efficient production processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Hydroxyhexyl)-3-oxocyclopentane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.
Major Products
Oxidation: 2-(6-Hydroxyhexyl)-3-oxocyclopentane-1-carboxylic acid.
Reduction: 2-(6-Hydroxyhexyl)-3-hydroxycyclopentane-1-carbaldehyde.
Substitution: 2-(6-Chlorohexyl)-3-oxocyclopentane-1-carbaldehyde.
Applications De Recherche Scientifique
2-(6-Hydroxyhexyl)-3-oxocyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(6-Hydroxyhexyl)-3-oxocyclopentane-1-carbaldehyde exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyhexyl side chain may also interact with lipid membranes, affecting membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 2-(5-hydroxyhexyl)-3-methylenesuccinic acid
- Dimethyl 2-(6-hydroxyhexyl)-3-methylenesuccinic acid
Uniqueness
2-(6-Hydroxyhexyl)-3-oxocyclopentane-1-carbaldehyde is unique due to its combination of a cyclopentane ring, hydroxyhexyl side chain, and aldehyde functional group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
53082-25-0 |
|---|---|
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
2-(6-hydroxyhexyl)-3-oxocyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O3/c13-8-4-2-1-3-5-11-10(9-14)6-7-12(11)15/h9-11,13H,1-8H2 |
Clé InChI |
MGJRNTIBCUGONS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C(C1C=O)CCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


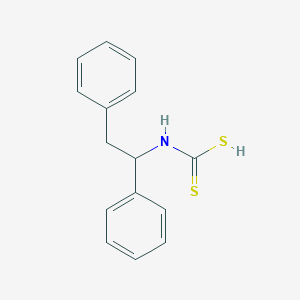
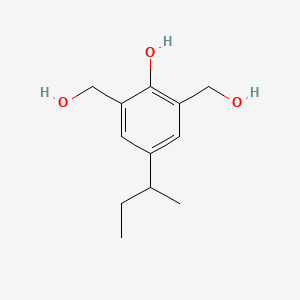
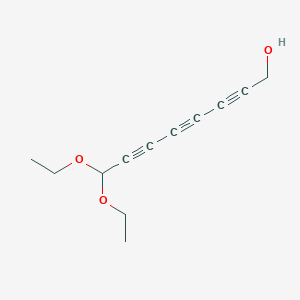
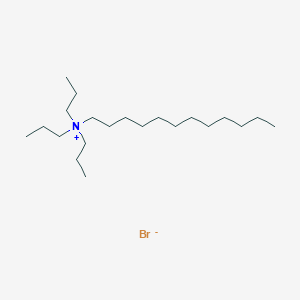
![N-[1-Phenyl-2-(3-phenyl-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14637662.png)

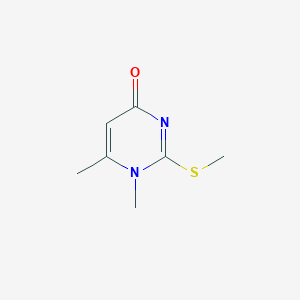
![{(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14637671.png)
![9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl-](/img/structure/B14637673.png)
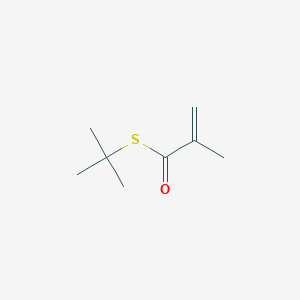
![Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester](/img/structure/B14637681.png)
![1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]-](/img/structure/B14637686.png)

